B1574155 ASP5878

ASP5878

Cat. No.: B1574155
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP5878 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR), with potential antineoplastic activity. Upon oral administration, FGFR inhibitor this compound binds to and inhibits FGFR, which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits proliferation in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation and survival.

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

ASP5878 has shown promising results in preclinical studies targeting HCC, particularly in tumors expressing FGF19. In a study conducted on mouse models, oral administration of this compound resulted in sustained tumor regression by inhibiting FGFR4 phosphorylation and downstream signaling pathways leading to apoptosis of cancer cells .

Study Findings Model Used
Preclinical Study on HCCInduced apoptosis in FGF19-expressing HCC cell linesMouse models

Urothelial Cancer

Research indicates that this compound effectively inhibits cell proliferation in urothelial cancer cell lines harboring FGFR3 mutations or fusions. The compound demonstrated potent antitumor activity in xenograft models without significant toxicity to the host .

Study Findings Model Used
Urothelial Cancer StudySuppressed growth of FGFR3-altered cancer cellsXenograft models

Treatment of Achondroplasia

Recent studies have explored the application of this compound for treating achondroplasia, a genetic disorder caused by mutations in the FGFR3 gene. Research from the Tsumaki lab at Kyoto University showed that this compound could elongate bones in an achondroplasia model using patient-specific induced pluripotent stem cells (iPSCs). This suggests a potential therapeutic avenue for patients suffering from this condition .

Study Findings Model Used
Achondroplasia ResearchBone elongation observed in iPSC modelsPatient-specific iPSCs

Safety Profile and Clinical Considerations

While this compound exhibits efficacy against various cancers and genetic disorders, safety data indicate minimal adverse effects at therapeutic doses. However, caution is advised when extrapolating data from animal models to human patients, particularly those with cancer .

Conclusion and Future Directions

This compound represents a novel therapeutic agent with significant potential across multiple medical applications, particularly in oncology and genetic disorders like achondroplasia. Ongoing clinical trials will be crucial to further elucidate its safety profile and efficacy in human populations.

Properties

Appearance

Solid powder

Synonyms

ASP5878;  ASP-5878;  ASP 5878.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.